molecular formula C20H39N B14685819 N-(3,7-dimethyloct-6-enyl)-3,7-dimethyloct-6-en-1-amine CAS No. 24381-83-7

N-(3,7-dimethyloct-6-enyl)-3,7-dimethyloct-6-en-1-amine

Katalognummer: B14685819
CAS-Nummer: 24381-83-7
Molekulargewicht: 293.5 g/mol
InChI-Schlüssel: LNIOKVSJURVNLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,7-dimethyloct-6-enyl)-3,7-dimethyloct-6-en-1-amine is an organic compound characterized by its unique structure, which includes two 3,7-dimethyloct-6-enyl groups attached to an amine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,7-dimethyloct-6-enyl)-3,7-dimethyloct-6-en-1-amine typically involves the reaction of 3,7-dimethyloct-6-en-1-amine with a suitable alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,7-dimethyloct-6-enyl)-3,7-dimethyloct-6-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

N-(3,7-dimethyloct-6-enyl)-3,7-dimethyloct-6-en-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of N-(3,7-dimethyloct-6-enyl)-3,7-dimethyloct-6-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,7-dimethyloct-6-enyl ethyl carbonate
  • 3,7-dimethyloct-6-enyl N-phenylcarbamate
  • (S)-3,7-dimethyloct-6-enyl butyrate

Uniqueness

N-(3,7-dimethyloct-6-enyl)-3,7-dimethyloct-6-en-1-amine is unique due to its dual 3,7-dimethyloct-6-enyl groups attached to an amine, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Eigenschaften

CAS-Nummer

24381-83-7

Molekularformel

C20H39N

Molekulargewicht

293.5 g/mol

IUPAC-Name

N-(3,7-dimethyloct-6-enyl)-3,7-dimethyloct-6-en-1-amine

InChI

InChI=1S/C20H39N/c1-17(2)9-7-11-19(5)13-15-21-16-14-20(6)12-8-10-18(3)4/h9-10,19-21H,7-8,11-16H2,1-6H3

InChI-Schlüssel

LNIOKVSJURVNLM-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC=C(C)C)CCNCCC(C)CCC=C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.